Cas no 873-76-7 (4-Chlorobenzyl alcohol)

P-chlorobenzyl alcohol is a chemical substance, Chinese alias: p-chlorobenzyl alcohol; 4-chlorobenzyl alcohol; 4-chlorobenzyl alcohol, molecular formula: c7h7clo< Br>
4-Chlorobenzyl alcohol structure
4-Chlorobenzyl alcohol structure
4-Chlorobenzyl alcohol
873-76-7
C7H7ClO
142.582881212234
MFCD00004652
40136
13397

4-Chlorobenzyl alcohol Properties

Names and Identifiers

    • (4-Chlorophenyl)methanol
    • 4-Chlorobenzyl Alcohol
    • p-Chlorobenzyl alcohol
    • Benzenemethanol, 4-chloro-
    • 4-Chlorobenzenemethanol
    • 4-Chlorobenzylalcohol
    • 4-Chlorobenzylic alcohol
    • Benzyl alcohol, p-chloro-
    • GF8BS53B6V
    • PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • (4-chlorophenyl)methan-1-ol
    • Benzenemethanol, 4-chloro- (9CI)
    • p-chlorobenzyl-alcohol
    • PubChem3627
    • 4-chloro-benzyl alcohol
    • para-chlorobenzyl a
    • 4-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, p-chloro- (6CI, 7CI, 8CI)
    • 1-Chloro-4-(hydroxymethyl)benzene
    • 4-Chlorophenylmethanol
    • NSC 5286
    • p-Chlorotoluol
    • UNII-GF8BS53B6V
    • CCRIS 5120
    • EINECS 212-852-2
    • (4-chlorophenyl) methanol
    • EN300-20398
    • para-chlorobenzyl alcohol
    • AC7505
    • AKOS000119500
    • InChI=1/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H
    • DTXSID7073937
    • (4-Chlorophenyl)methanol #
    • SCHEMBL50385
    • W-104027
    • MFCD00004652
    • A842116
    • STL163452
    • 4-Chlorobenzyl alcohol, 99%
    • AI3-20628
    • AB-131/40228314
    • 873-76-7
    • SY001234
    • Q27279073
    • 4-Chlorobenzyl alcohol, analytical standard
    • 1-chloro-4-hydroxymethylbenzene
    • NSC5286
    • (4-chloro-phenyl)-methanol
    • p-chloro-benzylalcoho
    • CS-D1681
    • NS00039188
    • Z104478032
    • (4-chlorophenyl)-methanol
    • 4JL
    • BBL011936
    • CHEMBL1224554
    • BDBM50325563
    • PS-5314
    • BP-10435
    • DB-076930
    • NSC-5286
    • +Expand
    • MFCD00004652
    • PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • 1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • ClC1C=CC(CO)=CC=1
    • 636502

Computed Properties

  • 142.01900
  • 1
  • 1
  • 1
  • 142.019
  • 9
  • 77
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 1.83230
  • 20.23000
  • 1.5390 (estimate)
  • Soluble in water (2.5 mg/ml at 20°C), and methanol.
  • 234 °C(lit.)
  • 68-71 °C (lit.)
  • 70 ºC
  • 2.5g/l
  • White crystals
  • Stable. Incompatible with acid chlorides, acid anhydrides, acids, oxidizing agents. Combustible.
  • Not determined
  • 1.1104 (rough estimate)

4-Chlorobenzyl alcohol Security Information

4-Chlorobenzyl alcohol Customs Data

  • 29062900
  • China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Chlorobenzyl alcohol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003LNJ-10g
(4-Chlorophenyl)methanol
873-76-7 98%
10g
$4.00 2024-04-20
A2B Chem LLC
AB67231-10g
4-Chlorobenzyl alcohol
873-76-7 98%
10g
$4.00 2024-04-19
abcr
AB114685-25 g
4-Chlorobenzyl alcohol, 99%; .
873-76-7 99%
25 g
€43.10 2023-07-20
Alichem
A019119937-1000g
(4-Chlorophenyl)methanol
873-76-7 97%
1000g
$198.00 2023-08-31
Apollo Scientific
OR5022-25g
4-Chlorobenzyl alcohol
873-76-7 98%
25g
£13.00 2024-05-25
Chemenu
CM255477-500g
(4-Chlorophenyl)methanol
873-76-7 95+%
500g
$122
Crysdot LLC
CD12021147-1000g
(4-Chlorophenyl)methanol
873-76-7 97%
1000g
$214
Enamine
EN300-20398-0.05g
(4-chlorophenyl)methanol
873-76-7 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D686566-500g
4-Chlorobenzyl Alcohol
873-76-7 98%
500g
$120 2022-06-08
Fluorochem
008823-25g
4-Chlorobenzyl alcohol
873-76-7 98%
25g
£12.00 2022-03-01

4-Chlorobenzyl alcohol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Reference
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; et al, Fuel, 2024, 357,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Reference
Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom-Economy by Titanocene(III) Catalysis
Funk, Pierre; et al, Angewandte Chemie, 2021, 60(10), 5482-5488

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate (reaction products with [Ir(cod)Cl]2, phosphine functionalized) ;  60 min, rt; 10 h, 3 MPa, 30 °C
Reference
Selective hydrogenation of aromatic compounds using modified iridium nanoparticles
Jiang, He-yan ; et al, Applied Organometallic Chemistry, 2018, 32(4),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  300 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 70 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; et al, Synthetic Communications, 2003, 33(2), 229-236

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2658542-92-6 Solvents: Acetonitrile ;  10 min, rt
Reference
Synthesis, crystal and structural characterization, Hirshfeld surface analysis and DFT calculations of three symmetrical and asymmetrical phosphonium salts
Nokhbeh, Seyed Reza; et al, Journal of Molecular Structure, 2021, 1242,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Catalysts: Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Dichloromethane ;  25 min, rt
Reference
A new crystal engineering approach for the synthesis of {[K.18-Crown-6]I3}n as a nanotube-like and recyclable catalyst for the chemoselective silylation of alcohols
Zolfigol, M. A.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 484-494

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Polyethylene glycol Solvents: Methanol ;  2 min, rt
Reference
Introduction of PEG-SANM nanocomposite as a new and highly efficient reagent for the promotion of the silylation of alcohols and phenols and deprotection of the silyl ethers
Shirini, Farhad; et al, Phosphorus, 2016, 191(6), 944-951

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid Solvents: Methanol ;  3 min, rt
Reference
A mild and efficient method for the chemoselective trimethylsilylation of alcohols and phenols and deprotection of silyl ethers using sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Applied Clay Science, 2012, 58, 67-72

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Aluminum chloride
Reference
Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their regeneration by catalytic aluminum chloride hexahydrate
Namboodiri, Vasudevan V.; et al, Tetrahedron Letters, 2002, 43(7), 1143-1146

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Reference
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; et al, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica linked) Solvents: Methanol ;  30 min, rt
Reference
Efficient deprotection of tetrahydropyranyl ethers by silica sulfuric acid
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2006, (1), 305-308

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  20 min, rt
Reference
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; et al, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Acetonitrile ;  5 min, rt; 2 h, rt
Reference
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Reference
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  390 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
Reference
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium benzoate Catalysts: Tributylamine Solvents: Water ;  7 h, 100 °C; 100 °C → rt; rt → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  80 °C
Reference
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects
Joshi, S. R.; et al, Organic Process Research & Development, 2000, 4(1), 23-29

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Reference
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 50 °C
Reference
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Reference
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Methanol ;  4 h, reflux
Reference
Homoleptic Zinc-Catalyzed Hydroboration of Aldehydes and Ketones in the Presence of HBpin
Kumar, Gobbilla Sai ; et al, European Journal of Inorganic Chemistry, 2020, 2020(5), 467-474

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; et al, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: 2281774-78-3 Solvents: Methanol ;  40 h, 50 °C
Reference
A Dinuclear Dysprosium Complex as an Air-Stable and Recyclable Catalyst: Applications in the Deacetylation of Carbohydrate, Aliphatic, and Aromatic Molecules
Chiu, Ting-Yu; et al, Chemistry - An Asian Journal, 2019, 14(5), 627-633

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Cobalt chloride (CoCl2) Solvents: 1,4-Dioxane ;  15 min, 60 °C
1.2 Catalysts: Sodium triethylborohydride Solvents: Water ;  5 min, 60 °C
1.3 Reagents: Phenylsilane ;  15 h, 60 °C
Reference
Selective ligand-free cobalt-catalysed reduction of esters to aldehydes or alcohols
Rysak, Vincent; et al, Catalysis Science & Technology, 2018, 8(14), 3504-3512

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Hafnium tetrachloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0.1 h, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  rt; 3.5 h, rt
1.3 Solvents: Water ;  0 °C
Reference
Highly efficient system for reduction of carboxylic acids and their derivatives to alcohols by HfCl4/KBH4
Zhang, Jianghua; et al, Synthetic Communications, 2009, 39(9), 1640-1654

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  40 min, 70 °C
Reference
Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system
da Costa, Jorge C. S.; et al, ARKIVOC (Gainesville, 2006, (1), 128-133

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tetrabutylammonium bromide Solvents: Benzene
Reference
A simple economical procedure for selective reduction of aldehydes in presence of ketones
Rao, C. Someswara; et al, Indian Journal of Chemistry, 1986, (6), 626-9

Synthetic Circuit 33

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Circuit 34

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Reference
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Synthetic Circuit 36

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  (3-Mercaptopropyl)trimethoxysilane (oxidized) ,  Silica Solvents: Methanol ;  140 min, rt
Reference
Silica-coated Fe3O4 magnetic nanoparticles-supported sulfonic acid as a highly active and reusable catalyst in chemoselective deprotection of tert-butyldimethylsilyl (TBDMS) ethers
Hossein Javadi, Sayed; et al, Phosphorus, 2020, 195(1), 7-12

Synthetic Circuit 37

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  7 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Reference
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  18 h, 10 bar, 120 °C
Reference
Ruthenium-Catalyzed Deaminative Hydrogenation of Aliphatic and Aromatic Nitriles to Primary Alcohols
Molnar, Istvan Gabor; et al, ChemCatChem, 2017, 9(22), 4175-4178

Synthetic Circuit 39

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  12 h, 80 °C
Reference
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Synthetic Circuit 40

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  16 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

4-Chlorobenzyl alcohol Raw materials

4-Chlorobenzyl alcohol Preparation Products

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